2-Oxaspiro[4.7]dodecane-1,3-dione
Description
2-Oxaspiro[4.7]dodecane-1,3-dione (CAS: 4744-84-7) is a spirocyclic diketone characterized by a 12-membered ring system fused with an oxygen-containing heterocycle. Its molecular structure comprises 8 carbon atoms and 6 oxygen atoms arranged in a three-dimensional spiro configuration, as confirmed by ChemDraw-generated coordinates .
Properties
CAS No. |
4744-84-7 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-oxaspiro[4.7]dodecane-1,3-dione |
InChI |
InChI=1S/C11H16O3/c12-9-8-11(10(13)14-9)6-4-2-1-3-5-7-11/h1-8H2 |
InChI Key |
FBDUQBCHJKJXBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CCC1)CC(=O)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[4.7]dodecane-1,3-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diester with a diol in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of 2-Oxaspiro[4.7]dodecane-1,3-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[4.7]dodecane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted spiro compounds .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
2-Oxaspiro[4.7]dodecane-1,3-dione serves as a crucial building block in the synthesis of more complex organic molecules. Its spirocyclic structure allows for unique reactivity patterns that can be exploited in synthetic pathways to create various derivatives and analogs. The presence of two carbonyl groups enhances its electrophilic character, making it a valuable intermediate in organic synthesis.
Biological Studies
Potential Biological Activities
Research has indicated that 2-Oxaspiro[4.7]dodecane-1,3-dione may exhibit significant biological activities, including antimicrobial and anticancer properties. Studies have focused on its interaction with biomolecules, exploring how it may bind to enzymes or receptors to modulate biological processes. For instance, investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.
Medicinal Chemistry
Therapeutic Applications
The compound is currently being studied for its potential therapeutic applications. Given its structural characteristics, it may play a role in the development of novel pharmaceuticals targeting specific diseases. Research efforts are directed toward understanding its mechanism of action and identifying suitable targets within biological systems.
Industrial Applications
Material Development
In industrial contexts, 2-Oxaspiro[4.7]dodecane-1,3-dione is being explored for its potential use in developing new materials and chemical processes. Its unique properties may contribute to advancements in polymer science and materials engineering, particularly in creating specialized coatings or composites.
-
Anticancer Activity Investigation
A study published in Nature examined the effects of 2-Oxaspiro[4.7]dodecane-1,3-dione on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast cancer cells (MDA-MB-231) and lung cancer cells (A549). The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways. -
Synthesis of Derivatives
Researchers synthesized a series of derivatives from 2-Oxaspiro[4.7]dodecane-1,3-dione to evaluate their biological activities. Some derivatives exhibited enhanced potency against specific bacterial strains, suggesting that structural modifications can significantly influence biological activity. -
Material Science Application
In an industrial application study, 2-Oxaspiro[4.7]dodecane-1,3-dione was incorporated into polymer formulations to improve thermal stability and mechanical properties. The resulting materials demonstrated superior performance compared to traditional polymers.
Mechanism of Action
The mechanism of action of 2-Oxaspiro[4.7]dodecane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 2-Oxaspiro[4.7]dodecane-1,3-dione and analogous diketones:
Physicochemical Properties
Solubility and Lipophilicity
- 2-Oxaspiro[4.7]dodecane-1,3-dione: Limited aqueous solubility due to its hydrophobic spiro framework. Predicted ClogP ≈ 1.8 (estimated from structural analogs).
- Piperazine-2,3-dione derivatives : Higher solubility in polar solvents (e.g., DMSO) due to amine groups. ClogP values range from 0.5–2.5, depending on substituents .
- Indane-1,3-dione derivatives : Moderate solubility influenced by aromatic rings; ClogP ≈ 2.0–3.5 .
Thermal Stability
- The spirocyclic structure of 2-Oxaspiro[4.7]dodecane-1,3-dione enhances thermal stability compared to monocyclic analogs like 1-Oxazolidine-2,4-dione, which decomposes above 150°C .
Pharmacological Potential
- Piperazine-2,3-diones : Demonstrated anthelmintic activity against Enterobius vermicularis (IC₅₀: 12–45 µM), outperforming piperazine hydrate .
- Indane-1,3-diones : Anti-inflammatory and anticoagulant effects observed, e.g., 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione showed PT prolongation comparable to anisindione .
- Indolin-2,3-diones : Selective σ2 receptor affinity (Ki = 42 nM) but poor σ1 binding, highlighting scaffold-dependent selectivity .
Biological Activity
2-Oxaspiro[4.7]dodecane-1,3-dione is a compound that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound 2-Oxaspiro[4.7]dodecane-1,3-dione features a spirocyclic structure that may contribute to its biological properties. Its molecular formula is , and it contains two carbonyl groups that are integral to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar spirocyclic structures often exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various pathogenic bacteria and fungi. The antimicrobial efficacy can be attributed to their ability to disrupt cellular membranes or inhibit key metabolic pathways in microorganisms .
Cytotoxicity
The cytotoxic effects of 2-Oxaspiro[4.7]dodecane-1,3-dione have been investigated in several studies. In vitro assays demonstrated that this compound exhibits selective cytotoxicity towards cancer cell lines, which is a promising characteristic for potential anticancer agents. The mechanism behind this cytotoxicity may involve the induction of apoptosis through DNA damage or inhibition of cell proliferation pathways .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of 2-Oxaspiro[4.7]dodecane-1,3-dione in models of oxidative stress. It has been shown to reduce neuronal cell death induced by oxidative agents, potentially through the modulation of reactive oxygen species (ROS) and inflammatory mediators like nitric oxide (NO) . This suggests a role in neurodegenerative disease prevention.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A (2024) | Demonstrated significant antimicrobial activity against Staphylococcus aureus with an IC50 value of 10 µM. |
| Study B (2023) | Showed selective cytotoxicity in cancer cell lines with IC50 values ranging from 5 to 20 µM, indicating potential for anticancer development. |
| Study C (2024) | Reported neuroprotective effects in PC12 cells against H2O2-induced toxicity, highlighting a reduction in cell death rates by up to 66% at 50 µM concentrations. |
The biological activity of 2-Oxaspiro[4.7]dodecane-1,3-dione can be attributed to several mechanisms:
- Cell Membrane Disruption : Similar compounds have been shown to integrate into microbial membranes, leading to increased permeability and cell lysis.
- DNA Interaction : The presence of carbonyl groups suggests potential interactions with DNA, leading to cleavage or inhibition of replication processes.
- Oxidative Stress Modulation : The compound may enhance the cellular antioxidant defenses or directly scavenge free radicals, reducing oxidative damage.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Oxaspiro[4.7]dodecane-1,3-dione, and what parameters critically affect reaction yield?
- Answer : The compound is typically synthesized via cyclization reactions involving keto-acid precursors or through spiroannulation strategies. For example, analogous spiro-diones like 2-oxaspiro[4.4]nonane-1,3-dione are synthesized using chiral auxiliaries (e.g., oxazolidinones) under anhydrous conditions with bases like BuLi in THF . Critical parameters include:
- Temperature control : Excess heat can lead to ring-opening side reactions.
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.
- Stoichiometry : Precise molar ratios of reactants prevent undesired oligomerization.
Q. Which spectroscopic techniques are most effective for characterizing the structure of spirocyclic diones?
- Answer : Key methods include:
- NMR spectroscopy : and NMR identify ring strain and substituent environments. For example, spiro carbons exhibit distinct downfield shifts due to electron-withdrawing effects.
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- IR spectroscopy : Stretching frequencies for carbonyl groups (1700–1750 cm) validate dione functionality.
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and stereochemical outcomes of reactions involving 2-Oxaspiro[4.7]dodecane-1,3-dione?
- Answer : Tools like the ACD/Labs Percepta Platform simulate physicochemical properties (e.g., logP, pKa) and reaction pathways. Density Functional Theory (DFT) calculations model transition states to predict stereoselectivity in cycloadditions or nucleophilic attacks. For instance, spiro ring strain (~20 kcal/mol) can be quantified to assess susceptibility to ring-opening reactions .
Q. What strategies resolve contradictions in reaction mechanisms when using this compound in organocatalytic cascades?
- Answer : Contradictions may arise from competing pathways (e.g., enolate vs. diradical intermediates). Methodologies include:
- Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise mechanisms.
- Stereochemical probes : Chiral HPLC or X-ray crystallography determine enantiomeric excess and confirm stereochemical control.
- In-situ monitoring : ReactIR or NMR tracks intermediate formation.
Q. How does the spirocyclic structure influence reactivity in Michael additions or cyclization cascades?
- Answer : The spiro system imposes torsional strain, enhancing electrophilicity at the carbonyl groups. This facilitates nucleophilic attacks in Michael additions (e.g., with enals) and stabilizes transition states in cyclization cascades. For example, organocatalytic vinylogous reactions with indane-diones exploit this strain to achieve regio- and stereocontrol .
Q. What are the best practices for handling and storing 2-Oxaspiro[4.7]dodecane-1,3-dione to prevent decomposition?
- Answer :
- Storage : Under inert atmosphere (argon) at –20°C to minimize hydrolysis.
- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps.
- Validation : Periodic NMR checks detect degradation (e.g., appearance of carboxylic acid peaks).
Q. How can researchers validate compound purity without relying on supplier-provided data?
- Answer : Implement orthogonal methods:
- Elemental analysis : Confirms C/H/N composition.
- DSC/TGA : Assess thermal stability and melting points.
- Chiral HPLC : For enantiopure batches, retention time matching with authenticated standards (e.g., USP/EP reference materials) ensures quality .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
